

Application Note: QF0301B for Wear-Resistant Component Fabrication

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Disclaimer: The material designation "QF0301B" does not correspond to a publicly documented or standardized material. This application note has been generated by synthesizing information on advanced wear-resistant materials, such as high-carbide tool steels and metal matrix composites, to provide a representative example of the expected data and protocols for such a material.

Introduction

QF0301B is a high-performance, carbide-rich metal matrix composite specifically engineered for applications demanding exceptional wear resistance and high hardness. Developed through advanced powder metallurgy and additive manufacturing techniques, **QF0301B** offers a unique combination of properties that make it suitable for challenging industrial environments. Its microstructure, characterized by a high volume of fine, well-dispersed carbides in a tough metallic matrix, provides superior resistance to abrasive, erosive, and sliding wear. This document provides technical data, fabrication protocols, and characterization methods for **QF0301B**.

Material Properties

The properties of **QF0301B** are a result of its unique composition and manufacturing process, which ensures a fully dense and homogeneous microstructure.[1] Key performance indicators are summarized below.

Quantitative Data Summary



Property	Value	Test Standard
Hardness	62-66 HRC	ASTM E18
(720-840 HV)	ASTM E384	
Carbide Content	~65% by volume	ASTM E562
Density	7.6 g/cm ³	ASTM B962
Max. Operating Temp.	600 °C (1112 °F)	-
Coefficient of Friction (vs. Steel)	0.4 (unlubricated)	ASTM G99

Applications

The superior wear resistance of **QF0301B** makes it an ideal candidate for a variety of demanding applications across multiple industries. The use of wear-resistant parts can lead to increased component lifespan, improved performance, and reduced maintenance downtime.[2]

- Industrial Tooling: Cutting tools, dies, and punches where high hardness and wear resistance are critical for tool life and performance.[1]
- Mining and Construction: Components for excavation, crushing, and grinding equipment exposed to severe abrasion.
- Oil and Gas: Parts for downhole drilling tools, pumps, and valves where resistance to erosion and corrosion is required.
- Power Generation: Wear pads, nozzles, and protective coatings in high-temperature and erosive environments.

Fabrication and Processing

QF0301B components are typically fabricated using powder-based additive manufacturing, which allows for the creation of complex geometries with high material utilization.[1]

Additive Manufacturing Workflow

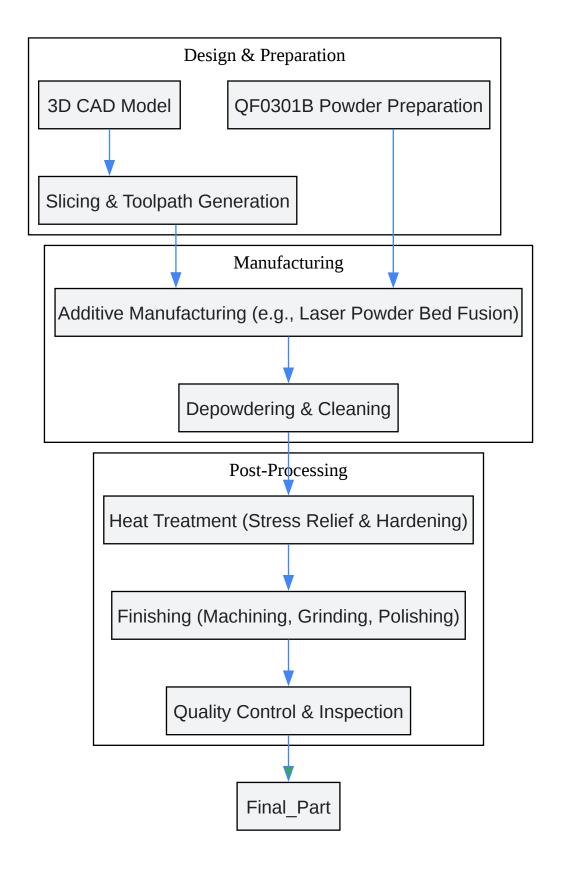


Methodological & Application

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The general workflow for fabricating a component from **QF0301B** powder is illustrated below. This process begins with a CAD model and proceeds through printing, heat treatment, and final finishing steps to produce a fully dense, high-performance part.





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Fabrication workflow for **QF0301B** components.



Experimental Protocols Protocol 1: Hardness Testing

Objective: To determine the macro-hardness of a fabricated **QF0301B** component.

Apparatus: Rockwell Hardness Tester (Scale C).

Procedure:

- Ensure the surface of the component to be tested is flat, smooth, and free from oxides or foreign material. A light grinding or polishing may be necessary.
- Place the component securely on the anvil of the hardness tester.
- · Apply a preliminary test force of 10 kgf.
- Apply the major load of 150 kgf for the specified dwell time (typically 10-15 seconds).
- Release the major load, retaining the preliminary load.
- Read the Rockwell C hardness value (HRC) directly from the machine's dial or digital display.
- Repeat the measurement at least five times on different locations of the surface and calculate the average value.

Protocol 2: Abrasive Wear Testing

Objective: To quantify the abrasive wear resistance of **QF0301B**.

Apparatus: Pin-on-Disk Wear Tester.

Procedure:

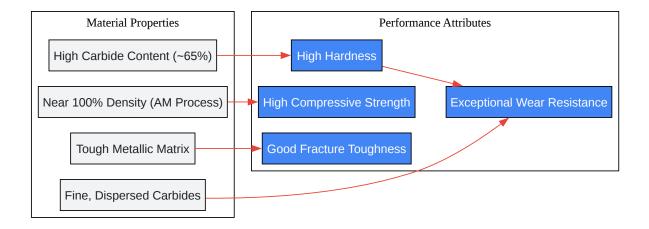
- Prepare a pin-shaped sample of **QF0301B** with a flat, polished contact surface.
- Measure and record the initial mass of the pin sample using a high-precision balance.



- Select a counter-disk of a standard abrasive material (e.g., silicon carbide paper).
- Mount the QF0301B pin and the abrasive disk in the tester.
- Set the test parameters: applied normal load (e.g., 10 N), sliding speed (e.g., 0.5 m/s), and total sliding distance (e.g., 1000 m).
- Run the test for the specified duration.
- After the test, remove the pin sample, clean it ultrasonically to remove wear debris, and dry it thoroughly.
- Measure and record the final mass of the pin.
- Calculate the mass loss and the specific wear rate (mm³/Nm) to quantify the material's wear resistance.

Performance Characteristics

The excellent performance of **QF0301B** is directly related to its microstructural features. The high volume fraction of hard carbide phases provides the primary resistance to wear, while the metallic matrix offers the necessary toughness to prevent catastrophic failure.





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Relationship between **QF0301B** properties and performance.

Safety and Handling

QF0301B powder can be hazardous if inhaled. Handle the powder in a well-ventilated area or with appropriate respiratory protection. Finished components may have sharp edges and should be handled with care. Standard safety practices for handling metal powders and components should be followed.

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References

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